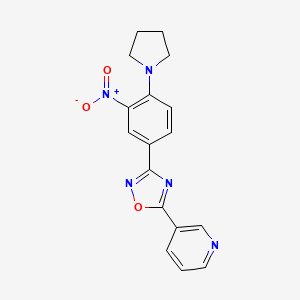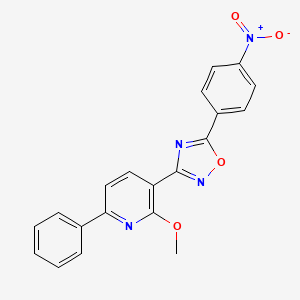![molecular formula C17H18N4O3 B7701698 4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)
4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid, also known as EMAQ, is a synthetic compound that has been extensively studied for its potential in scientific research applications. EMAQ is a derivative of pyrazolo[3,4-b]quinoline, which is a heterocyclic compound that has been found to possess various biological activities.
Aplicaciones Científicas De Investigación
4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been investigated for its potential in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity. In cancer therapy, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of several enzymes, including histone deacetylases and protein kinases, which are involved in the regulation of gene expression and cell signaling. This compound has also been shown to modulate the activity of transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in cells and tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. This compound has also been found to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells by modulating the expression of matrix metalloproteinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has several advantages for lab experiments, including its synthetic accessibility, stability, and selectivity. This compound can be synthesized in high yield and purity using simple reaction conditions, which makes it suitable for large-scale production. This compound is also stable under physiological conditions, which allows for its use in cell culture and animal studies. However, the limitations of this compound include its potential toxicity and off-target effects, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the research on 4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid. One possible direction is to investigate the potential of this compound in combination with other anticancer drugs for the treatment of cancer. Another direction is to study the mechanism of action of this compound in more detail, in order to identify new targets for drug development. Furthermore, the potential of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, could be explored. Finally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved biological activity and selectivity.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential in scientific research applications. This compound has been found to possess various biological activities, including anticancer, neuroprotective, and anti-inflammatory activity. The synthesis of this compound is straightforward, and the compound is stable under physiological conditions. However, the potential toxicity and off-target effects of this compound may limit its use in clinical settings. Future research on this compound should focus on its potential in combination with other anticancer drugs, its mechanism of action, and its potential in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid involves the reaction of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine with ethyl 4-oxobutanoate in the presence of a base. The reaction proceeds via nucleophilic addition of the amine group to the carbonyl group of the ester, followed by elimination of the leaving group to form the final product. The synthesis of this compound has been reported in several studies, and the yield and purity of the product can be optimized by modifying the reaction conditions.
Propiedades
IUPAC Name |
4-[(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-3-21-17-12(9-11-8-10(2)4-5-13(11)18-17)16(20-21)19-14(22)6-7-15(23)24/h4-5,8-9H,3,6-7H2,1-2H3,(H,23,24)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZKSFGKRQBEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

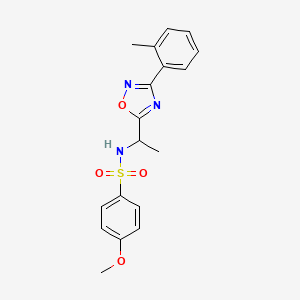
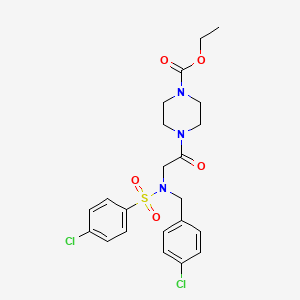
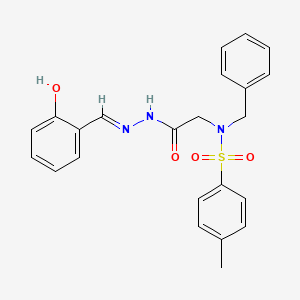
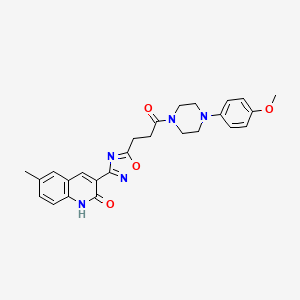
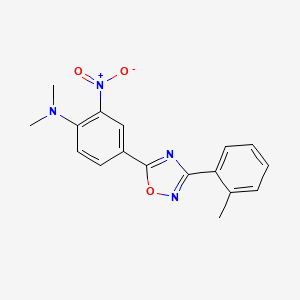
![4-Benzylsulfonyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7701671.png)
![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)
![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
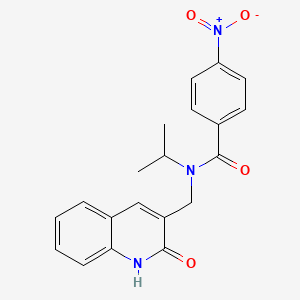
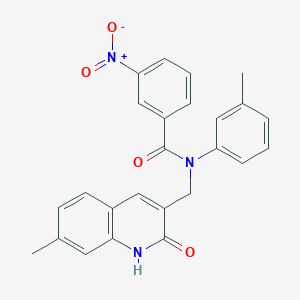
![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7701716.png)
